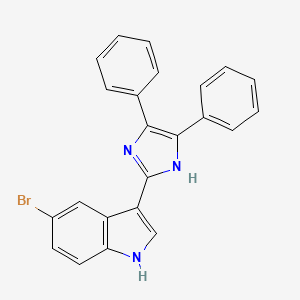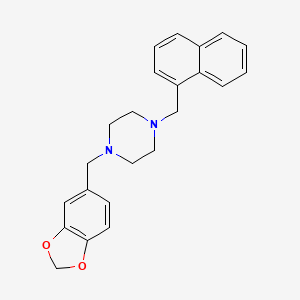
5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole
Overview
Description
5-Bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole is a complex organic compound characterized by its bromine and imidazole functional groups. This compound is part of the indole family, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole typically involves multiple steps, starting with the formation of the indole core followed by the introduction of the bromine and imidazole groups. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques and optimized reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide.
Reduction: The imidazole ring can be reduced to form a more saturated structure.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and bases can be employed for substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, which are essential in organic synthesis.
Biology: In biological research, 5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole is studied for its potential biological activities. It has shown promise in enzyme inhibition studies, particularly against enzymes like α-glucosidase, which is relevant in diabetes research.
Medicine: The compound has been investigated for its therapeutic potential, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the materials industry, this compound is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The bromine atom enhances the compound's reactivity, allowing it to participate in various biochemical processes.
Molecular Targets and Pathways:
Enzymes: α-glucosidase, proteases, and kinases.
Receptors: G-protein-coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Another imidazole derivative with similar biological activities.
3-(4,5-Diphenyl-1H-imidazol-2-yl)-2-phenyl-1H-indole: A structurally related indole derivative with potent enzyme inhibitory activity.
Uniqueness: 5-Bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole stands out due to its bromine atom, which provides additional reactivity and versatility compared to similar compounds
Properties
IUPAC Name |
5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3/c24-17-11-12-20-18(13-17)19(14-25-20)23-26-21(15-7-3-1-4-8-15)22(27-23)16-9-5-2-6-10-16/h1-14,25H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLZOAQYIWWSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CNC4=C3C=C(C=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3452941.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine](/img/structure/B3452954.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine](/img/structure/B3452959.png)

![1-(2-Ethoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3452967.png)
![1-[3-(trifluoromethyl)phenyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B3452974.png)
![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3452980.png)
![2-[(4-Methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B3452986.png)
![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3452996.png)
![2-[4-(Benzotriazole-1-carbonyl)phenyl]isoindole-1,3-dione](/img/structure/B3453004.png)
![2-[(2,4-Dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B3453008.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-thienylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3453016.png)
